2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine scaffold, which is achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The resulting intermediate is then subjected to further functionalization to introduce the trifluoromethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiophene moieties, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its potential as a cancer treatment is being explored due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the growth and division of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities, including anticancer properties.
Uniqueness
2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H21F3N4O5S |
---|---|
Molecular Weight |
546.5g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H21F3N4O5S/c1-4-36-23(34)19-13(3)20(24(35)37-5-2)38-22(19)30-21(33)16-12-18-29-15(14-9-7-6-8-10-14)11-17(25(26,27)28)32(18)31-16/h6-12H,4-5H2,1-3H3,(H,30,33) |
InChI Key |
BDLCZXIRFZGWOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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